molecular formula C17H21N3O4S B2969724 N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034344-31-3

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2969724
CAS RN: 2034344-31-3
M. Wt: 363.43
InChI Key: MFVLIWHAEQGLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

  • Compounds incorporating thiophene and isoxazole rings have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. For example, a study by Küçükgüzel et al. (2013) synthesized a series of novel compounds related to celecoxib derivatives, demonstrating various biological activities including anti-inflammatory and analgesic effects without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).

Antitumor Agents

  • Thiophene derivatives have shown promise as potent anti-tumor agents. Gomha et al. (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Computational and Pharmacological Evaluation

  • The pharmacological potential of oxadiazole and pyrazole novel derivatives was explored, including toxicity assessment, tumor inhibition, and evaluation of analgesic and anti-inflammatory potential. Compounds exhibited binding and inhibitory effects in various assays, indicating their potential in medical applications (Faheem, 2018).

Antidepressant Activity

  • Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. Notably, a compound in this series significantly reduced immobility time in both forced swimming and tail suspension tests, suggesting its potential as an antidepressant medication (Mathew et al., 2014).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-11(21)12-4-5-13(25-12)17(7-2-3-8-17)10-18-15(22)16(23)19-14-6-9-24-20-14/h4-6,9,11,21H,2-3,7-8,10H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVLIWHAEQGLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide

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